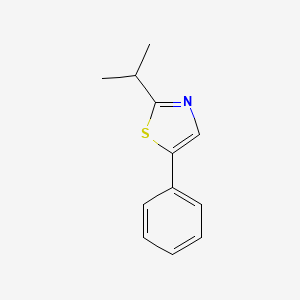

2-Isopropyl-5-phenylthiazole

Description

Significance of Thiazole (B1198619) Scaffolds in Organic and Medicinal Chemistry Research

Thiazole, a five-membered aromatic ring containing sulfur and nitrogen atoms, is a fundamental structural motif in a multitude of biologically active compounds. tandfonline.comkuey.net Its presence in natural products, pharmaceuticals, and functional materials underscores its importance in chemical research. tandfonline.combohrium.com The thiazole nucleus is a key component in a wide range of therapeutic agents, including antimicrobial, anticancer, anti-inflammatory, and antiviral drugs. bohrium.comnih.govresearchgate.net

The versatility of the thiazole scaffold stems from its unique electronic properties and the ability to be readily functionalized at various positions, allowing for the fine-tuning of its biological activity. pharmaguideline.comanalis.com.my The development of new synthetic methodologies for creating diverse thiazole derivatives remains an active area of research, driven by the continuous search for novel compounds with improved efficacy and desirable pharmacokinetic profiles. researchgate.netbohrium.com

Rationale for Focused Investigation of 2-Isopropyl-5-phenylthiazole

The exploration of such substituted thiazoles is driven by the principle of structure-activity relationship (SAR) studies. By systematically modifying the substituents on the thiazole core, researchers can probe the molecular requirements for a desired biological effect. The synthesis and characterization of this compound and its analogs provide valuable data points for building these SAR models, which are crucial for the rational design of new and more potent therapeutic agents.

Historical Context of Thiazole Synthesis and Application in Academic Research

The systematic study of thiazole and its derivatives began in the late 19th century. imp.kiev.uaijper.org Since then, numerous synthetic methods have been developed to construct the thiazole ring. numberanalytics.com Among the most prominent and historically significant are the Hantzsch, Cook-Heilbron, and Gabriel thiazole syntheses.

The Hantzsch thiazole synthesis , first described by Arthur Hantzsch in 1887, involves the reaction of an α-haloketone with a thioamide. ijper.orgchemhelpasap.comsynarchive.com This method is widely used due to its high yields and the ready availability of starting materials. chemhelpasap.com It offers a straightforward route to a variety of substituted thiazoles. organic-chemistry.org

The Cook-Heilbron thiazole synthesis , discovered in 1947, provides a method for preparing 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide. kuey.netwikipedia.org This synthesis was a significant advancement as it provided access to a class of thiazoles that were previously difficult to obtain. wikipedia.org

The Gabriel synthesis of thiazoles involves the reaction of an acylaminoketone with phosphorus pentasulfide to yield 2,5-disubstituted thiazoles. kuey.netcutm.ac.in

These classical methods, along with more modern synthetic strategies, have been instrumental in the advancement of thiazole chemistry and have enabled the synthesis of a vast library of thiazole-containing compounds for academic and industrial research. benthamdirect.com The ongoing development of new and efficient synthetic routes continues to be a major focus in organic chemistry. benthamdirect.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13NS |

|---|---|

Molecular Weight |

203.31 g/mol |

IUPAC Name |

5-phenyl-2-propan-2-yl-1,3-thiazole |

InChI |

InChI=1S/C12H13NS/c1-9(2)12-13-8-11(14-12)10-6-4-3-5-7-10/h3-9H,1-2H3 |

InChI Key |

ZBBRBLPLNNKBEW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=C(S1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Isopropyl 5 Phenylthiazole and Its Derivatives

Strategic Approaches to Thiazole (B1198619) Ring Formation

The construction of the thiazole ring is a cornerstone of synthetic organic chemistry. Several named reactions and their modern adaptations provide versatile pathways to this important heterocycle.

Hantzsch Thiazole Synthesis and its Contemporary Adaptations

The Hantzsch thiazole synthesis, first reported in 1887, is a fundamental and widely used method for the preparation of thiazole derivatives. chemicalbook.com The classical approach involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. nih.govchemicalbook.com For the synthesis of a 2-isopropyl-5-phenylthiazole, this would typically involve the reaction of a 2-halo-1-phenylethanone with isobutyrothioamide.

Contemporary adaptations of the Hantzsch synthesis have focused on improving efficiency, yields, and environmental friendliness. Microwave-assisted Hantzsch reactions have been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov For instance, the synthesis of various 2-aminothiazole (B372263) derivatives has been successfully achieved with high yields in short reaction times under microwave irradiation. nih.gov Furthermore, catalyst-free and solvent-free conditions have been developed, making the process more sustainable. organic-chemistry.org A study on the synthesis of 2-aminothiazoles and 2-amino-1,3-selenazoles demonstrated that the Hantzsch condensation of 2-bromoacetophenones with thiourea (B124793) or selenourea (B1239437) can proceed to completion in seconds without a catalyst. organic-chemistry.org

The Holzapfel-Meyers-Nicolaou modification provides a method for the stereoselective synthesis of functionalized thiazoles derived from amino acids, which could be adapted for the introduction of chiral centers in derivatives of this compound. researchgate.net This multi-step procedure involves the cyclocondensation of a thioamide under basic conditions, followed by dehydration of the resulting hydroxythiazoline intermediate. researchgate.net

| Reagent 1 | Reagent 2 | Conditions | Product | Reference |

| α-Haloketone | Thioamide | Classical heating | Thiazole derivative | chemicalbook.com |

| 2-Bromoacetophenones | Thiourea | Solvent-free, catalyst-free | 2-Aminothiazoles | organic-chemistry.org |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | Substituted thioureas | Microwave heating (90 °C, 30 min, methanol) | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | nih.gov |

| Thioamide derived from amino acid | α-Halocarbonyl | Basic conditions, then dehydration | Stereoselective functionalized thiazole | researchgate.net |

Gabriel Thiazole Synthesis and Related Heterocyclization Routes

The Gabriel thiazole synthesis offers an alternative route to thiazole derivatives, particularly 2,5-disubstituted thiazoles. analis.com.my This method involves the reaction of an α-acylamino ketone with a phosphorus pentasulfide. chemicalbook.comanalis.com.my For instance, the reaction of N-(2-oxo-2-phenylethyl)acetamide with phosphorus pentasulfide yields 2-methyl-5-phenylthiazole. tandfonline.com This approach could be adapted for the synthesis of this compound by utilizing the corresponding N-(1-isopropyl-2-oxo-2-phenylethyl)acetamide. A key aspect of this synthesis is the closure of the thiazole ring through the action of the thionating agent. analis.com.my

Related heterocyclization routes often employ different cyclodehydrating agents. For example, trifluoroacetic anhydride (B1165640) has been used as a cyclodehydrating agent in the synthesis of thiazoles from 2-acylamidoketones attached to a solid support. kuey.net

| Starting Material | Reagent | Product | Reference |

| α-Acylamino ketone | Phosphorus pentasulfide | 2,5-Disubstituted thiazole | chemicalbook.comanalis.com.my |

| N-(2-oxo-2-phenylethyl)acetamide | Phosphorus pentasulfide | 2-Methyl-5-phenylthiazole | tandfonline.com |

Cook-Heilbron Thiazole Synthesis for 5-Aminothiazoles

The Cook-Heilbron thiazole synthesis is a valuable method for preparing 5-aminothiazoles. wikipedia.org This reaction involves the interaction of α-aminonitriles with various sulfur-containing reagents such as dithioacids, carbon disulfide, or isothiocyanates under mild conditions. wikipedia.orgjchemrev.com When carbon disulfide is used, the reaction yields 5-amino-2-mercaptothiazole compounds. nih.gov The versatility of this method allows for the introduction of different substituents at the 2- and 4-positions of the thiazole ring by choosing appropriate starting materials. wikipedia.org While this method directly leads to 5-aminothiazoles, subsequent chemical modifications could potentially be employed to arrive at structures like this compound, for instance, through deamination and other functional group interconversions.

| Reactant 1 | Reactant 2 | Product | Reference |

| α-Aminonitrile | Dithioacids | 2,4-Disubstituted 5-aminothiazole | nih.govjchemrev.com |

| α-Aminonitrile | Carbon disulfide | 5-Amino-2-mercaptothiazole | nih.gov |

| Aminoacetonitrile | Dithiophenylacetic acid | 5-Amino-2-benzylthiazole | wikipedia.org |

Multi-Component Reactions for Thiazole Annulation

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.net Several MCRs have been developed for the synthesis of thiazole derivatives, offering advantages such as high atom economy, reduced waste, and operational simplicity. bepls.com

One such approach involves the one-pot reaction of an arylglyoxal, an aryl thioamide, and a pyrazolone (B3327878) in a hydrogen bond donating solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to produce pyrazole-linked thiazoles. acs.org Another efficient MCR for synthesizing trisubstituted thiazoles involves the reaction of arylglyoxals, indoles, and aryl thioamides in acetic acid. acs.org A three-component assembly of aldehydes, amines, and elemental sulfur under transition-metal-free conditions has also been reported for the synthesis of thiazole-linked covalent organic frameworks (COFs). nih.gov These MCR strategies provide a convergent and efficient means to access diverse thiazole derivatives, which could be tailored for the synthesis of this compound analogs.

| Components | Conditions | Product Type | Reference |

| Arylglyoxal, Aryl thioamide, Pyrazolone | HFIP, Room temperature | Pyrazole-linked thiazoles | acs.org |

| Arylglyoxal, Indole (B1671886), Aryl thioamide | Acetic acid, Sealed heating | 3-(2,4-Diarylthiazol-5-yl)-1H-indoles | acs.org |

| Aldehydes, Amines, Elemental sulfur | Transition-metal-free | Thiazole-linked COFs | nih.gov |

| Oxo components, Primary amines, Thiocarboxylic acids, Isocyanide | One-pot | 2,4-Disubstituted thiazoles | researchgate.net |

Precursor Design and Selection for this compound Analogs

The properties and reactivity of the final thiazole derivative are heavily influenced by the choice of precursors. Careful design and selection of these starting materials are crucial for achieving the desired substitution pattern and functionalization.

Utilization of Thioureas and Thiosemicarbazides

Thioureas and thiosemicarbazides are versatile and widely used precursors in the synthesis of thiazole derivatives, particularly 2-aminothiazoles and related structures. nih.gov In the context of the Hantzsch synthesis, thiourea reacts with α-haloketones to yield 2-aminothiazoles. kuey.net Substituted thioureas can be used to introduce various groups at the 2-amino position. nih.gov

Thiosemicarbazides are also valuable building blocks. ekb.eg They can react with α-haloketones to form 2-hydrazinylthiazole (B183971) derivatives. mdpi.comresearchgate.net For example, the reaction of thiosemicarbazide (B42300) with ketones and 2-bromoacetophenone (B140003) under microwave irradiation produces thiazole derivatives. jchemrev.com Furthermore, thiosemicarbazones, derived from the condensation of thiosemicarbazide with ketones or aldehydes, can be used in the synthesis of thiazoles. jchemrev.com The use of thioureas and thiosemicarbazides provides a straightforward entry to 2-amino and 2-hydrazinyl substituted thiazoles, which can then be further modified to introduce the isopropyl group or other desired functionalities.

| Precursor | Reactant | Product Type | Reference |

| Thiourea | α-Haloketone | 2-Aminothiazole | kuey.net |

| Substituted Thioureas | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | N-Substituted 2-aminothiazoles | nih.gov |

| Thiosemicarbazide | α-Haloketone | 2-Hydrazinylthiazole | mdpi.comresearchgate.net |

| Thiosemicarbazide, Ketone, 2-Bromoacetophenone | Microwave irradiation | Thiazole derivative | jchemrev.com |

α-Halocarbonyl Compounds and Acetophenones in Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the preparation of the thiazole nucleus. ijper.orgnih.gov This classical and highly versatile method involves the cyclocondensation reaction between a thioamide and an α-halocarbonyl compound. nih.govtandfonline.com For the specific synthesis of this compound, this would involve the reaction of isovalerthioamide (providing the 2-isopropyl group) with an α-haloacetophenone derivative (providing the 5-phenyl group), such as 2-bromoacetophenone.

The mechanism proceeds via a nucleophilic attack from the sulfur atom of the thioamide onto the carbon bearing the halogen in the α-haloketone. This is followed by an intramolecular cyclization and a final dehydration step to form the aromatic thiazole ring. nih.gov The reaction of N-substituted thioamides with α-halocarbonyl compounds can also yield thiazolium salts. tandfonline.com This method is broadly applicable for creating a wide array of thiazoles with various substituents at the 2-, 4-, and 5-positions by simply changing the starting thioamide and α-halocarbonyl compound. tandfonline.com

For instance, the reaction of various thioamides with different α-haloketones can produce a library of substituted thiazoles. The general scheme for the Hantzsch synthesis is outlined below:

General Reaction Scheme for Hantzsch Thiazole Synthesis

A thioamide reacts with an α-haloketone to yield a substituted thiazole.

| Reactant 1 (Thioamide) | Reactant 2 (α-Haloketone) | Product (Thiazole Derivative) |

| Isovalerthioamide | 2-Bromoacetophenone | This compound |

| Thiobenzamide | 2-Chloro-1-phenylethanone | 2,5-Diphenylthiazole |

| Thiourea | 2-Bromoacetophenone | 2-Amino-5-phenylthiazole |

Studies have demonstrated the synthesis of 4-phenyl-1,3-thiazole derivatives through the Hantzsch condensation of a thioamide intermediate with appropriate α-haloketones in dry acetone (B3395972), with the reaction proceeding at room temperature over several hours. mdpi.com

Application of Specialized Thionation Reagents (e.g., Lawesson's Reagent)

A critical precursor for the Hantzsch synthesis is the thioamide. While some thioamides are commercially available, they are often synthesized from their corresponding amide analogs. Lawesson's Reagent (LR), with the chemical formula [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide], is a powerful and widely used thionating agent for this purpose. numberanalytics.comwikipedia.orgchemicalbook.com It efficiently converts carbonyl compounds, such as amides, ketones, and esters, into their corresponding thiocarbonyls. numberanalytics.comchemicalbook.com

The synthesis of this compound can, therefore, begin with the thionation of isovaleramide (B1672630) using Lawesson's Reagent to produce isovalerthioamide. This process typically involves heating the amide with LR in an anhydrous solvent like toluene. mdpi.comnih.gov The resulting thioamide can then be directly used in the subsequent Hantzsch cyclization without extensive purification.

The use of Lawesson's Reagent is a key step in multi-step syntheses of complex thiazoles. mdpi.comnih.gov For example, a synthetic route for novel 4-phenyl-1,3-thiazole derivatives involved an initial O-alkylation to form an amide, which was then subjected to a thionation process using Lawesson's Reagent in refluxing toluene. mdpi.comnih.gov The intermediate thioamide was then condensed with α-haloketones to afford the final thiazole products. mdpi.comnih.gov A fluorous version of Lawesson's reagent has also been developed, which allows for the synthesis of thiazoles and other sulfur heterocycles with the advantage of simplified product isolation through fluorous solid-phase extraction. organic-chemistry.orgnih.gov

Optimization of Reaction Conditions and Green Chemistry Initiatives

Recent advancements in chemical synthesis have emphasized the need for environmentally benign and efficient processes. The synthesis of thiazoles has benefited significantly from these initiatives, with a focus on alternative energy sources, recyclable catalysts, and optimized reaction systems.

Solvent-Controlled Synthesis and Catalytic Systems (e.g., Acid Catalysis)

The choice of solvent and catalyst plays a pivotal role in the efficiency and environmental footprint of thiazole synthesis. Traditionally, the Hantzsch synthesis is often facilitated by an acid catalyst, which aids in the final dehydration step of the reaction sequence. tandfonline.comjetir.org Solvents like ethanol (B145695) or acetone are commonly employed. mdpi.comclockss.org

Modern catalytic systems aim to improve yields, reduce reaction times, and allow for easier recovery and reuse.

Gold-Catalyzed Systems: Gold complexes have been shown to be effective catalysts for the one-pot synthesis of 2,4-disubstituted thiazoles from terminal alkynes and thioamides. mdpi.com These systems can operate at room temperature and often show high efficiency, with one study reporting yields up to 91%. mdpi.com The catalytic system can involve a gold(I) complex paired with a metal salt like Zn(NTf₂)₂. sioc-journal.cn

Magnetically Recoverable Nanocatalysts: A significant leap in green catalytic methods involves the use of magnetic nanoparticles as catalyst supports. benthamdirect.comresearchgate.net These catalysts, such as copper complexes immobilized on magnetic nanoparticles, can be easily separated from the reaction mixture using an external magnet, simplifying purification and allowing for catalyst recycling. researchgate.net This approach aligns with green chemistry principles by minimizing waste and maintaining high product yields. researchgate.net

Microwave-Assisted Organic Synthesis of Thiazoles

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. ijpsjournal.com By utilizing microwave irradiation, this technique provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes. researchgate.net This method is recognized for increasing product yields, enhancing purity, and being more energy-efficient compared to conventional heating methods. ijpsjournal.comresearchgate.net

In thiazole synthesis, microwave irradiation has been successfully applied to the Hantzsch reaction and other multi-component syntheses. For example, a solvent-free, one-pot reaction for synthesizing thiazole derivatives from α-haloketones and thioamides was efficiently carried out under microwave irradiation at 110°C. jetir.org The use of microwaves often eliminates the need for a catalyst and can be performed in greener solvents or even under solvent-free conditions, further enhancing its environmental credentials. jetir.orgpnrjournal.com

Comparison of Synthesis Methods for Thiazoles

| Method | Conditions | Reaction Time | Advantages |

| Conventional Heating | Reflux in ethanol/acetone | Hours to days | Well-established, simple setup |

| Microwave-Assisted | Microwave irradiation (e.g., 110-130°C) | Minutes | Rapid reaction, higher yields, energy efficient. ijpsjournal.comresearchgate.net |

| Ultrasonic Irradiation | Sonication bath, room temp to 50°C | Minutes to hours | Mild conditions, high purity, energy efficient. researchgate.netnih.gov |

Ultrasonic Irradiation in Thiazole Synthesis

Ultrasonic irradiation provides another non-conventional energy source for promoting chemical reactions. mdpi.com The application of high-frequency sound waves (ultrasound) to a liquid medium creates acoustic cavitation—the formation, growth, and implosive collapse of bubbles. This phenomenon generates localized hot spots with extremely high temperatures and pressures, which can dramatically enhance reaction rates. nih.govmdpi.com

This method, often called sonochemistry, is noted for its ability to produce high yields of pure products under mild conditions and in shorter time frames compared to silent (non-irradiated) reactions. researchgate.netsemanticscholar.org The synthesis of thiazole derivatives has been successfully achieved using ultrasonic irradiation, often in conjunction with eco-friendly catalysts. mdpi.comnih.govresearchgate.net One study reported the synthesis of novel thiazoles by reacting a carbothioamide with α-haloketones using a recyclable biocatalyst under ultrasonic irradiation, highlighting the benefits of high yields and mild reaction conditions. mdpi.comscilit.com This approach is considered a green and energy-efficient alternative to traditional heating. nih.gov

Development and Application of Recyclable Biocatalysts for Thiazole Synthesis

In the quest for sustainable chemistry, biocatalysts have gained significant attention due to their biodegradability, low toxicity, and reusability. nih.gov Chitosan (B1678972), a natural polysaccharide, has emerged as an excellent scaffold for developing heterogeneous biocatalysts. nih.govnih.gov These chitosan-based catalysts can be chemically modified to enhance their catalytic activity and stability.

For thiazole synthesis, several recyclable chitosan-based hydrogel biocatalysts have been developed. mdpi.comartuklu.edu.tr These catalysts offer numerous advantages:

Eco-Friendly: They are derived from a renewable resource and are biodegradable. nih.gov

High Efficiency: They provide excellent yields of thiazole derivatives under mild reaction conditions. mdpi.com

Reusability: The heterogeneous nature of these hydrogels allows them to be easily recovered from the reaction mixture and reused multiple times without a significant loss of catalytic activity. mdpi.comnih.gov

For example, a pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) hydrogel was used as a green biocatalyst for the synthesis of novel thiazoles under ultrasonic irradiation. mdpi.comscilit.com The catalyst demonstrated high thermal stability and a large surface area, contributing to its effectiveness. mdpi.com Similarly, a chitosan-zinc oxide (CS/ZnO) nanocomposite has been shown to be an effective, recyclable, heterogeneous base catalyst for thiazole synthesis. nih.gov

Derivatization Strategies at Key Positions of the this compound Core

The this compound framework offers multiple sites for chemical modification. Advanced synthetic methodologies have been developed to selectively introduce a wide range of functional groups at the C2 and C4 positions of the thiazole ring, modify the C5-phenyl ring, and functionalize the side-chains. These strategies are crucial for tuning the molecule's physicochemical and biological properties.

C2-Substitution and Functional Group Introduction

The C2 position of the thiazole ring is particularly susceptible to nucleophilic substitution, making it a prime target for introducing diverse functional groups. fabad.org.tr A common and effective strategy involves the initial synthesis of a 2-aminothiazole precursor, which serves as a versatile handle for subsequent derivatization.

The synthesis of 2-amino-4-phenylthiazole (B127512) can be achieved through the condensation of acetophenone (B1666503) with thiourea in the presence of iodine. asianpubs.org This 2-amino group can then be readily acylated or coupled with other molecules. For instance, it can be coupled with Boc-protected amino acids or dipeptides using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form peptide derivatives. asianpubs.org

Another advanced strategy involves the reaction of 2-aminophenylthiazole derivatives with cyanuric chloride. This allows for the stepwise substitution of the chlorine atoms on the triazine ring, leading to the formation of complex 2-(phenylthiazolyl)-1,3,5-triazine structures. asianpubs.org This method demonstrates how the C2-amino group acts as a nucleophile to create larger, poly-heterocyclic systems. asianpubs.org

Furthermore, the C2 position can be functionalized by introducing a hydrazine (B178648) or hydrazone linkage. semanticscholar.org Research has shown that creating 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives can be achieved through a two-step process involving the condensation of a ketone with thiosemicarbazide, followed by heterocyclization. semanticscholar.org This C2-hydrazone linkage has been identified as an important feature for enhancing the biological activity of certain thiazole compounds. semanticscholar.org

| Substitution Strategy | Key Reagents/Precursors | Resulting Functional Group at C2 | Reference |

|---|---|---|---|

| Peptide Coupling | 2-Amino-4-phenylthiazole, Boc-amino acids, DCC | Amide (Peptide linkage) | asianpubs.org |

| Triazine Conjugation | 2-Amino-4-phenylthiazole, Cyanuric chloride, Various amines | Substituted Triazinyl-amino | asianpubs.org |

| Hydrazone Formation | Thiosemicarbazide, α-halocarbonyl compounds | Hydrazinyl/Hydrazone | semanticscholar.org |

C4-Substitution and Aromatic Ring Modifications

The substitution pattern at the C4 position and on the C5-phenyl ring is typically established during the initial synthesis of the thiazole core, most commonly via the Hantzsch thiazole synthesis. semanticscholar.orgmdpi.com This reaction involves the condensation of an α-haloketone with a thioamide. The choice of the α-haloketone directly determines the substituent at the C4 position of the resulting thiazole. mdpi.comtandfonline.com

Beyond the initial synthesis, modern cross-coupling reactions offer powerful tools for modifying the aromatic phenyl ring. For example, Suzuki coupling can be employed to link the thiazole core with various boronic acids. One synthetic route demonstrates the use of a Suzuki reaction between an amide product and 4-fluorophenylboronic acid to introduce a substituted phenyl group. mdpi.com This methodology allows for the late-stage introduction of diverse aromatic and heteroaromatic moieties, significantly expanding the chemical space of accessible derivatives. nih.gov

Alternative advanced methods for accessing 4-substituted thiazoles include copper-catalyzed coupling of oxime acetates with isothiocyanates or palladium-catalyzed reactions of vinyl azides with potassium thiocyanate. mdpi.com These newer strategies provide access to a wide variety of 4-substituted and 4,5-disubstituted 2-aminothiazoles under different catalytic conditions. mdpi.com

| Modification Target | Methodology | Key Reagents | Purpose/Outcome | Reference |

|---|---|---|---|---|

| C4-Position | Hantzsch Synthesis | α-haloketones, Thioamide | Introduces a specific substituent during ring formation. | semanticscholar.orgmdpi.com |

| C5-Phenyl Ring | Suzuki Coupling | Arylboronic acids, Palladium catalyst | Post-synthesis modification to add substituted aryl groups. | mdpi.comnih.gov |

| C4-Position | Copper-Catalyzed Coupling | Oxime acetates, Isothiocyanates | Synthesis of diverse 4-substituted 2-aminothiazoles. | mdpi.com |

Side-Chain Functionalization and Mimetic Design

The functionalization of side-chains and the use of the thiazole scaffold as a structural mimic represent a sophisticated approach to creating novel molecules. This is particularly evident in the design of α-helix mimetics, where the rigid thiazole core is used to project side-chains in a specific spatial orientation, mimicking the presentation of amino acid residues on one face of an α-helix. nih.gov

In one notable example, an imidazole-phenyl-thiazole scaffold was designed to mimic an α-helix. nih.gov The synthesis involved the flexible introduction of amino acid-like side chains. This was achieved through a multi-step sequence that included a nucleophilic aromatic substitution to attach a protected hydroxypropylcarbamate side chain, followed by Ullman coupling and subsequent Hantzsch thiazole synthesis with isopropylchloroacetate to build the final, functionalized molecule. nih.gov This approach highlights the modularity of the synthesis, allowing for diverse side chains to be introduced to probe specific biological interactions. nih.gov

A different and innovative strategy for functionalizing the thiazole core involves utilizing a side-chain's reactivity. It has been demonstrated that 4-alkenylthiazoles can act as dienes in Diels-Alder reactions. researchgate.net In this process, the double bond of the alkenyl side-chain and the formal C4=C5 double bond of the thiazole ring participate in a [4+2] cycloaddition with various dienophiles like N-substituted maleimides. researchgate.net This unprecedented reactivity opens new synthetic pathways for the functionalization of the thiazole ring, leading to complex polyheterocyclic structures through a controlled, stereoselective reaction. researchgate.net

| Concept | Synthetic Approach | Key Transformation | Resulting Structure Type | Reference |

|---|---|---|---|---|

| α-Helix Mimicry | Modular synthesis with side-chain introduction | Ullman coupling, Hantzsch synthesis with functionalized reagents | Thiazole scaffold with amino acid-like side chains | nih.gov |

| Novel Ring Functionalization | Diels-Alder Reaction | [4+2] cycloaddition of a 4-alkenyl side-chain with a dienophile | Polyheterocyclic derivatives | researchgate.net |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Isopropyl 5 Phenylthiazole and Analogs

Vibrational Spectroscopy for Structural Confirmation

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The structure of 2-Isopropyl-5-phenylthiazole includes a thiazole (B1198619) ring, an isopropyl group, and a phenyl group. The expected FT-IR spectral features would include:

Aromatic C-H Stretching: The phenyl group and the thiazole ring are expected to show C-H stretching vibrations in the region of 3100-3000 cm⁻¹. For instance, in 2-(4-methoxyphenyl)benzo[d]thiazole, these vibrations are observed between 3066-3108 cm⁻¹. researchgate.net

Aliphatic C-H Stretching: The isopropyl group will exhibit symmetric and asymmetric stretching vibrations for the C-H bonds of the methyl and methine groups, typically appearing in the 2975-2850 cm⁻¹ range.

C=N and C=C Stretching: The thiazole and phenyl rings contain C=N and C=C double bonds. These stretching vibrations are expected to produce a series of bands in the 1650-1450 cm⁻¹ region. In similar heterocyclic systems, C=N stretching is often observed between 1490-1570 cm⁻¹.

C-S Stretching: The C-S stretching vibration of the thiazole ring is generally weak and can be found in the 750-600 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted phenyl ring would appear in the 900-675 cm⁻¹ region, and the pattern of these bands can provide information about the substitution pattern of the aromatic ring.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Phenyl, Thiazole |

| Aliphatic C-H Stretch | 2975 - 2850 | Isopropyl |

| C=N Stretch | 1650 - 1550 | Thiazole |

| C=C Stretch | 1600 - 1450 | Phenyl, Thiazole |

| C-S Stretch | 750 - 600 | Thiazole |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of a compound by providing information about the chemical environment of individual nuclei.

Proton Nuclear Magnetic Resonance (¹H-NMR) Techniques

In the absence of an experimental ¹H-NMR spectrum for this compound, the expected chemical shifts and splitting patterns can be predicted by analyzing its structure and comparing it with analogs such as 2-isopropyl-4-methylthiazole.

The ¹H-NMR spectrum of this compound is expected to show signals corresponding to the protons of the isopropyl group, the phenyl group, and the thiazole ring.

Isopropyl Protons: The isopropyl group consists of a methine proton (-CH) and six equivalent methyl protons (-CH₃). The methyl protons would appear as a doublet due to coupling with the methine proton, likely in the range of δ 1.3-1.5 ppm. The methine proton would appear as a septet due to coupling with the six methyl protons, expected to be further downfield in the region of δ 3.2-3.5 ppm.

Thiazole Proton: The proton at the 4-position of the thiazole ring is expected to appear as a singlet in the aromatic region, likely around δ 7.0-8.0 ppm.

Phenyl Protons: The five protons of the phenyl group will show a complex multiplet in the aromatic region, typically between δ 7.2 and 7.6 ppm. The exact chemical shifts will depend on the electronic environment and through-space interactions with the thiazole ring.

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Isopropyl -CH₃ | 1.3 - 1.5 | Doublet |

| Isopropyl -CH | 3.2 - 3.5 | Septet |

| Thiazole H-4 | 7.0 - 8.0 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Techniques

The ¹³C-NMR spectrum provides information about the carbon skeleton of a molecule. For this compound, distinct signals are expected for each unique carbon atom. Predictions can be made based on typical chemical shift ranges for similar structures. libretexts.org

Isopropyl Carbons: The two equivalent methyl carbons of the isopropyl group are expected to resonate in the aliphatic region, around δ 20-25 ppm. The methine carbon will appear further downfield, likely in the δ 30-35 ppm range.

Thiazole Carbons: The carbon atoms of the thiazole ring are expected to have distinct chemical shifts. The C2 carbon, attached to the isopropyl group and nitrogen, is anticipated to be the most downfield, potentially in the range of δ 170-180 ppm. The C5 carbon, bonded to the phenyl group, would likely appear around δ 130-140 ppm, while the C4 carbon is expected in a similar region.

Phenyl Carbons: The carbons of the phenyl ring will resonate in the aromatic region, typically between δ 125-140 ppm. The ipso-carbon (the carbon attached to the thiazole ring) may have a slightly different chemical shift compared to the other aromatic carbons.

Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Isopropyl -CH₃ | 20 - 25 |

| Isopropyl -CH | 30 - 35 |

| Phenyl Carbons | 125 - 140 |

| Thiazole C4 | 130 - 140 |

| Thiazole C5 | 130 - 140 |

Two-Dimensional NMR Spectroscopic Methods (COSY, HSQC, HMBC, DEPT)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity of atoms within a molecule. sdsu.eduwikipedia.org

COSY (Correlation Spectroscopy): A COSY experiment would be used to identify proton-proton couplings. For this compound, a cross-peak would be expected between the methine proton and the methyl protons of the isopropyl group, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. nih.gov This would allow for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the doublet at δ ~1.4 ppm would show a correlation to the carbon signal at δ ~23 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. nih.gov This is particularly useful for connecting different fragments of the molecule. For instance, correlations would be expected between the isopropyl methine proton and the C2 carbon of the thiazole ring, as well as between the thiazole H-4 proton and the C2, C5, and the ipso-carbon of the phenyl ring.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. For this compound, this would help confirm the assignments of the isopropyl and phenyl carbons.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₁₂H₁₃NS), the expected molecular weight is approximately 203.31 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 203.

The fragmentation of thiazole derivatives is influenced by the substituents on the ring. researchgate.net For this compound, the following fragmentation pathways are plausible:

Loss of a Methyl Group: A common fragmentation for isopropyl groups is the loss of a methyl radical (•CH₃), which would result in a fragment ion at m/z 188 (M-15).

Loss of Propylene (B89431): Cleavage of the bond between the isopropyl group and the thiazole ring could lead to the loss of a propylene molecule (C₃H₆), resulting in a fragment ion at m/z 161.

Thiazole Ring Fragmentation: The thiazole ring itself can undergo fragmentation. Common losses include the elimination of a nitrogen molecule (N₂) or cleavage of the C-S bonds. nih.gov

Phenyl Group Fragmentation: The phenyl group is relatively stable, but fragmentation can lead to characteristic ions such as the phenyl cation at m/z 77.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

|---|---|

| 203 | [M]⁺ |

| 188 | [M - CH₃]⁺ |

| 161 | [M - C₃H₆]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for determining the molecular weight and fragmentation patterns of thiazole derivatives. In positive ion ESI-MS, thiazole compounds are typically protonated, often at the nitrogen atom of the thiazole ring, to form the [M+H]⁺ ion. researchgate.net This molecular ion peak is fundamental in confirming the molecular weight of the synthesized compound.

High-Resolution Mass Spectrometry (HRMS) coupled with ESI provides highly accurate mass measurements, which are used to confirm the elemental composition of the molecule. For instance, in the analysis of phenylthiazole derivatives containing a 1,3,4-thiadiazole (B1197879) thione moiety, the calculated mass for the [M+H]⁺ ion was found to be in excellent agreement with the experimentally observed mass, confirming the chemical formula. nih.gov Similarly, the analysis of novel azo-thiazole derivatives by HRMS was crucial for verifying their structures. nih.gov The fragmentation of the protonated molecular ion upon collision-induced dissociation (CID) provides valuable structural information, helping to elucidate the connectivity of atoms within the molecule. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

While ESI-MS is commonly employed for the analysis of small molecules like this compound, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry serves as another important tool, particularly for analyzing less soluble compounds or for applications where a solid-state sample is preferred. In this technique, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. The laser irradiation desorbs and ionizes the analyte molecules, which are then accelerated in a time-of-flight analyzer to determine their mass-to-charge ratio. Although specific MALDI-TOF studies focusing on this compound are not extensively detailed in the reviewed literature, the principles of the technique are broadly applicable to the structural analysis of heterocyclic compounds.

X-ray Crystallography for Three-Dimensional Structural Determination

Single Crystal X-ray Diffraction (SC-XRD) Analysis

For example, the SC-XRD analysis of a fused triazolo/thiadiazole compound incorporating an indole (B1671886) scaffold revealed a nearly coplanar arrangement between the different fused ring systems. mdpi.com In another study on a phosphinate compound with a cyclohexyl group, SC-XRD not only confirmed the distorted tetrahedral geometry around the phosphorus atom but also established the chair conformation of the cyclohexyl ring. nih.gov The data obtained from SC-XRD, including unit cell dimensions, space group, and atomic coordinates, are fundamental for a complete structural description. mdpi.com

Below is a table showing representative crystallographic data for an analog, demonstrating the type of information obtained from an SC-XRD experiment.

| Parameter | Value |

|---|---|

| Empirical Formula | C19H31O2P |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 5.8847 (4) |

| b (Å) | 17.196 (3) |

| c (Å) | 9.7075 (9) |

| β (°) | 95.184 (1) |

| Volume (ų) | 978.3 (2) |

| Z | 2 |

This data is for (Rp)-2-Isopropyl-5-methylcyclohexyl isopropyl(phenyl)phosphinate, an analog example. nih.gov

Insights into Crystal Packing and Intermolecular Interactions

Beyond individual molecular structures, SC-XRD provides critical insights into how molecules arrange themselves in the crystal lattice. nih.gov This crystal packing is governed by a variety of non-covalent intermolecular interactions, including hydrogen bonds, C–H···O, C–H···π, and π–π stacking interactions. nih.govias.ac.inrsc.org The analysis of these interactions is key to understanding the material's properties. rsc.org

In the crystals of thiazolo[5,4-d]thiazole (B1587360) derivatives, molecular arrangements are dictated by a combination of synergistic non-covalent interactions, leading to motifs like herringbone or slipped-stack packing. nih.govrsc.org For instance, the crystal structure of one derivative revealed that molecules are linked into chains by weak intermolecular C—H⋯O hydrogen bonds. nih.gov In another complex quinolinone derivative co-crystallized with isopropyl alcohol, the crystal structure was found to contain isotropically packed tetramers held together by various interactions. iucr.org Understanding these packing motifs is crucial as they influence the bulk properties of the material. nih.govmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy one. For aromatic and heterocyclic compounds like this compound, the most significant absorptions typically arise from π→π* and n→π* transitions associated with the conjugated π-electron system and the lone pairs on the nitrogen and sulfur atoms. researchgate.net

The absorption spectrum of thiazole itself shows intense bands corresponding to various electronic transitions. researchgate.net In substituted derivatives, the positions and intensities of these absorption maxima (λmax) are influenced by the nature and position of the substituents. The solvent can also affect the absorption spectrum. nih.gov For example, studies on benzothiazole (B30560) derivatives have explored how different electron-donating and electron-withdrawing groups, as well as solvent polarity, tune the electronic properties and absorption spectra. nih.gov

The following table presents representative UV-Vis absorption data for a thiazole derivative, illustrating the electronic transitions observed.

| Compound Type | λmax (nm) | Transition Type | Solvent |

|---|---|---|---|

| Thiazole | ~235 | π→π | Gas Phase |

| Benzothiazole Derivative (Comp1) | 367 | π→π (HOMO→LUMO) | Gas Phase |

| Benzothiazole Derivative (Comp3) | 494 | π→π* (HOMO→LUMO) | Gas Phase |

Data is for thiazole and representative benzothiazole analogs. researchgate.netnih.gov

Purity Assessment Techniques in Thiazole Synthesis Research

Confirming the purity of a newly synthesized compound is a critical step in chemical research. Several techniques are routinely employed for thiazole derivatives.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a reaction and to assess the purity of the final product. nih.gov A spot of the compound on a TLC plate (e.g., silica (B1680970) gel) moves a certain distance relative to the solvent front, a value known as the retention factor (Rf). researchgate.netdntb.gov.ua A pure compound should ideally appear as a single spot. The observation of a single spot under different solvent systems provides strong evidence of purity. nih.gov

Elemental Analysis: Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur for thiazole derivatives) in a compound. The experimentally determined percentages are compared with the values calculated from the proposed molecular formula. A close match between the found and calculated values, generally within ±0.4%, is a strong indicator of the compound's purity and supports its structural assignment. nih.govresearchgate.net

The table below shows an example of how elemental analysis data is presented.

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 55.15 | 55.23 |

| H | 3.85 | 3.81 |

| N | 21.78 | 21.82 |

Data represents a hypothetical pure thiazole derivative for illustrative purposes, based on common reporting standards. researchgate.net

Computational Chemistry and Theoretical Investigations of 2 Isopropyl 5 Phenylthiazole

Density Functional Theory (DFT) Applications in Thiazole (B1198619) Research

Density Functional Theory (DFT) has emerged as a prominent and versatile computational method in the study of thiazole derivatives. Its balance of accuracy and computational efficiency makes it well-suited for investigating the electronic structure and properties of medium-sized organic molecules. DFT calculations are instrumental in providing a theoretical framework for understanding the behavior of compounds like 2-Isopropyl-5-phenylthiazole.

The first step in the computational study of a molecule is typically the determination of its most stable three-dimensional structure, a process known as geometry optimization. For this compound, this involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. DFT methods are employed to calculate the forces on each atom and adjust their positions until a stable conformation is reached.

Table 1: Illustrative Conformational Analysis Data for this compound This table presents hypothetical data to illustrate the typical outputs of a conformational analysis.

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

| A | 60° | 0.00 | 75.3 |

| B | 180° | 1.25 | 14.5 |

| C | -60° | 0.85 | 10.2 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com

For this compound, DFT calculations can determine the energies of the HOMO and LUMO. The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons in a reaction. Conversely, the LUMO energy is related to the electron affinity and the molecule's capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. The spatial distribution of these orbitals, visualized as electron density plots, indicates the most likely sites for electrophilic and nucleophilic attack.

Table 2: Illustrative FMO Analysis Data for this compound This table presents hypothetical data to illustrate the typical outputs of an FMO analysis.

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.80 |

| Energy Gap (Egap) | 4.45 |

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions. nih.gov It provides a detailed picture of the charge distribution within the this compound molecule and quantifies the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. These interactions, often referred to as intramolecular charge transfer (ICT), contribute significantly to the molecule's stability. nih.gov

The NBO method calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction. nih.gov Larger E(2) values indicate stronger interactions and greater electron delocalization. nih.gov For this compound, NBO analysis can reveal hyperconjugative interactions, such as those between the lone pairs of the nitrogen and sulfur atoms in the thiazole ring and the antibonding orbitals of adjacent bonds. This analysis helps in understanding the electronic factors that govern the molecule's geometry and stability. nih.gov

Table 3: Illustrative NBO Analysis Data for this compound This table presents hypothetical data showing significant donor-acceptor interactions and their stabilization energies.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N | σ(C-S) | 5.8 |

| LP(1) S | σ(C-N) | 3.2 |

| π(C=C)phenyl | π*(C=N)thiazole | 15.4 |

Molecules with extended π-conjugated systems and significant intramolecular charge transfer can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. DFT calculations provide a powerful tool for predicting the NLO response of molecules like this compound. ekb.eg

The key NLO parameters that can be computed are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The first-order hyperpolarizability is a measure of the second-order NLO response. A large β value indicates that the material can efficiently generate second-harmonic radiation, a process where two photons of a certain frequency are converted into one photon with double the frequency. The presence of electron-donating (isopropyl) and π-conjugated (phenyl) groups attached to the thiazole ring suggests that this compound may possess interesting NLO properties.

Table 4: Illustrative NLO Properties Data for this compound This table presents hypothetical data for calculated NLO properties.

| Property | Calculated Value |

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 25.8 x 10-24 esu |

| First Hyperpolarizability (β) | 12.7 x 10-30 esu |

To understand the optical properties of this compound, such as its color and how it absorbs light, Time-Dependent Density Functional Theory (TDDFT) is employed. This method is an extension of DFT that allows for the calculation of excited-state properties. nih.gov

TDDFT can predict the electronic absorption spectrum of the molecule by calculating the energies of vertical electronic transitions from the ground state to various excited states. nih.gov The results are typically presented as a series of absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. nih.gov By analyzing the molecular orbitals involved in these transitions (e.g., π → π* or n → π*), a detailed understanding of the electronic structure and the nature of the excited states can be obtained. nih.gov These theoretical spectra can then be compared with experimental UV-Vis spectra for validation.

Table 5: Illustrative TDDFT Data for this compound This table presents hypothetical data for the main electronic transitions.

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 310 | 0.45 | HOMO → LUMO |

| S0 → S2 | 275 | 0.18 | HOMO-1 → LUMO |

| S0 → S3 | 240 | 0.25 | HOMO → LUMO+1 |

Intermolecular Interaction Analysis

Beyond the properties of a single molecule, computational chemistry can also shed light on how this compound molecules interact with each other in condensed phases (liquids or solids). Intermolecular interactions are crucial for determining a substance's macroscopic properties, such as its boiling point, solubility, and crystal packing. gatech.edu

For this compound, the primary intermolecular forces at play would be van der Waals interactions (specifically London dispersion forces) due to the nonpolar hydrocarbon portions of the molecule. There may also be weaker C-H···π interactions involving the phenyl ring. While the thiazole ring contains heteroatoms, the potential for strong hydrogen bonding is limited unless interacting with a hydrogen bond donor solvent. Computational methods can be used to model these interactions in dimeric or larger clusters of molecules to calculate binding energies and preferred orientations, providing insight into the structure of the material in bulk.

Hirshfeld Surface Analysis and Fingerprint Plots for Non-Covalent Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. set-science.comscirp.org By mapping properties like the normalized contact distance (dnorm) onto the molecular surface, researchers can identify regions involved in interactions such as hydrogen bonds and van der Waals forces. set-science.comresearchgate.net The analysis generates two-dimensional "fingerprint plots," which summarize the types and relative significance of these non-covalent interactions. crystalexplorer.netmdpi.com For this compound, this analysis would reveal how individual molecules pack together in a solid state and which atomic contacts are most crucial for stabilizing the crystal structure. However, no specific Hirshfeld analysis data for this compound has been published.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density. This approach allows for the characterization of interatomic interactions, including covalent bonds and weaker non-covalent contacts. dntb.gov.ua An application of QTAIM to this compound would involve calculating properties at the bond critical points to determine the nature and strength of its chemical bonds. This analysis could offer deep insights into the electronic structure of the molecule, but specific QTAIM studies on this compound are not available.

Reduced Density Gradient (RDG)-Based Non-Covalent Interaction (NCI) Analysis

Reduced Density Gradient (RDG) analysis is a technique used to identify and visualize non-covalent interactions in real space. jussieu.frnih.gov It plots the RDG against the electron density, revealing regions corresponding to attractive forces like hydrogen bonds, weak van der Waals interactions, and repulsive steric clashes. nih.govnih.gov These interactions are then typically visualized as colored isosurfaces, providing a clear picture of the non-covalent bonding landscape. researchgate.net An RDG-NCI analysis of this compound would map out these interactions, which are critical to its supramolecular chemistry and physical properties. At present, such an analysis for this specific molecule has not been reported in the literature.

Structure-Property Relationship Studies through Computational Approaches

Computational approaches are frequently used to establish relationships between a molecule's three-dimensional structure and its physical, chemical, or biological properties. By calculating various molecular descriptors, researchers can build models that predict a compound's activity or characteristics. For this compound, such studies could correlate its structural features with properties like solubility, reactivity, or potential biological activity. evitachem.com This area of research remains unexplored for this specific compound.

Computational Exploration of Diastereoisomer Energetics and Stability

If a molecule can exist as different diastereoisomers, computational chemistry can be employed to calculate their relative energies and predict their thermodynamic stability. This involves optimizing the geometry of each isomer and calculating its electronic energy. Such an analysis would be relevant if this compound had multiple chiral centers leading to diastereomers. These calculations would determine the most stable spatial arrangement of the molecule's atoms, but no such computational studies on diastereoisomers of this compound are documented.

Quantum Chemical Parameters in Reactivity and Inhibition Studies

Quantum chemical parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are often calculated to understand a molecule's chemical reactivity and potential as an inhibitor. researchgate.net The HOMO-LUMO energy gap, for instance, is an indicator of chemical stability and reactivity. These parameters could be used to predict how this compound might behave in chemical reactions or interact with a biological target like an enzyme. Despite the utility of these parameters, specific quantum chemical calculations focused on the reactivity or inhibition potential of this compound are absent from the scientific literature.

Advanced Research Directions and Mechanistic Investigations of 2 Isopropyl 5 Phenylthiazole and Its Derivatives

Catalysis Research and Catalytic Applications

The thiazole (B1198619) scaffold is a cornerstone in the development of organic catalysts, with a rich history rooted in the elucidation of biochemical pathways involving thiamine (B1217682) (Vitamin B1).

Thiazole derivatives are precursors to N-heterocyclic carbenes (NHCs), a powerful class of organic catalysts. The acidity of the C2-proton on the thiazolium ring allows for its deprotonation to form a nucleophilic carbene. This carbene is central to the catalytic activity of thiazolium salts. The substituents at the 2, 4, and 5-positions of the thiazole ring, such as the isopropyl and phenyl groups in 2-isopropyl-5-phenylthiazole, can be strategically varied to modulate the steric and electronic properties of the resulting NHC. This tuning capability allows for the optimization of catalyst performance in terms of reactivity, selectivity, and substrate scope. Research in this area focuses on designing novel thiazole-based pre-catalysts for a wide array of organic transformations. tandfonline.com

Thiazolium salts, derived from thiazoles like this compound by N-alkylation, are renowned for their catalytic role in umpolung reactions, most notably the Stetter and benzoin (B196080) condensations. tandfonline.comwikipedia.org In these transformations, the thiazolium-derived NHC facilitates the reversal of polarity of an aldehyde, converting it from an electrophile into a nucleophilic acyl anion equivalent, often referred to as the Breslow intermediate. nih.govwikipedia.org

Stetter Reaction: This reaction involves the 1,4-addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a thiazolium salt. organic-chemistry.org The reaction is a powerful tool for the formation of 1,4-dicarbonyl compounds and related structures. nih.govorganic-chemistry.org The efficiency and selectivity of the Stetter reaction can be influenced by the nature of the substituents on the thiazolium catalyst.

Benzoin Condensation: This classic carbon-carbon bond-forming reaction involves the coupling of two aldehydes to form an α-hydroxy ketone. nih.gov Thiazolium salts are effective catalysts for this transformation, offering a milder and more versatile alternative to traditional cyanide catalysis. organic-chemistry.org

The mechanism for both reactions hinges on the formation of the Breslow intermediate, which then acts as the key nucleophilic species. nih.govwikipedia.org

| Reaction | Description | Key Intermediate |

| Stetter Reaction | 1,4-addition of an aldehyde to an α,β-unsaturated compound. organic-chemistry.org | Breslow Intermediate nih.govwikipedia.org |

| Benzoin Condensation | Dimerization of two aldehydes to form an α-hydroxy ketone. nih.gov | Breslow Intermediate nih.govwikipedia.org |

Materials Science and Functional Organic Materials Development

The aromatic and electron-rich nature of the thiazole ring makes it an attractive building block for the construction of functional organic materials with interesting electronic and photophysical properties.

Thiazole derivatives, including those with phenyl substituents, often exhibit interesting photophysical properties, such as fluorescence. The emission characteristics can be tuned by modifying the substituents on the thiazole and phenyl rings. mdpi.comnih.gov Research in this area explores the structure-property relationships that govern the absorption and emission of light by these molecules. nih.govresearchgate.net Factors such as the extent of π-conjugation, the presence of electron-donating or -withdrawing groups, and intermolecular interactions in the solid state can all influence the fluorescence quantum yield, emission wavelength, and Stokes shift. nih.govrsc.org These tunable fluorescent properties make thiazole derivatives promising candidates for applications as fluorescent probes, sensors, and emitters in OLEDs. mdpi.com

| Property | Influencing Factors | Potential Applications |

| Electronic Properties | Extent of π-conjugation, donor-acceptor character, substituent effects. rsc.org | OFETs, OPVs, OLEDs. rsc.org |

| Photophysical Properties | Molecular structure, substituent effects, intermolecular interactions. nih.govresearchgate.net | Fluorescent probes, sensors, OLED emitters. mdpi.com |

Coordination Chemistry and Ligand Design

The thiazole ring contains both a soft sulfur donor and a hard nitrogen donor, making it a versatile ligand for coordinating with a wide range of metal ions. nih.gov This dual-coordinating ability allows for the design of ligands that can form stable complexes with diverse geometries and electronic structures. The phenyl and isopropyl substituents in this compound can be further functionalized with additional donor atoms to create polydentate ligands. researchgate.netresearchgate.net

The resulting metal complexes have potential applications in catalysis, sensing, and materials science. nih.govresearchgate.net For instance, thiazole-containing ligands have been used to synthesize catalytically active metal complexes for various organic transformations. researchgate.net Furthermore, the coordination of metal ions to fluorescent thiazole-based ligands can lead to changes in their photophysical properties, forming the basis for chemosensors. nih.gov The self-assembly of thiazole-based ligands with metal ions can also lead to the formation of coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties. mdpi.com The investigation into the coordination chemistry of this compound and its derivatives opens up avenues for the development of new functional materials with tailored properties. nih.govijper.orgnih.govuobaghdad.edu.iq

Ligand Design Principles for Transition Metal Ion Complexation

The design of ligands for transition metal ion complexation is a fundamental aspect of coordination chemistry, aiming to create metal complexes with specific geometries, electronic properties, and reactivity. Thiazole-containing ligands, such as this compound, are of particular interest due to their unique coordination capabilities. The nitrogen atom in the thiazole ring acts as a hard base, while the sulfur atom is a soft base, allowing for coordination with a wide variety of hard and soft metal ions. nih.gov This dual-coordinating ability is a key principle in the design of versatile ligands. nih.gov

Ligand field theory (LFT) provides a theoretical framework for understanding the bonding and electronic structure of these coordination complexes. wikipedia.orgbritannica.com LFT, which is a more comprehensive model than crystal field theory, considers the covalent interactions between the metal d-orbitals and the ligand orbitals. wikipedia.orglibretexts.org The energy levels of the metal d-orbitals are split upon coordination with ligands, and the magnitude of this splitting is influenced by the nature of the ligand, the metal ion, and the geometry of the complex. libretexts.orgyoutube.com

In the context of this compound, the electronic properties of the ligand can be fine-tuned by modifying the substituents on the phenyl and thiazole rings. The introduction of electron-donating or electron-withdrawing groups can alter the electron density on the coordinating nitrogen and sulfur atoms, thereby influencing the strength of the metal-ligand bond and the resulting properties of the complex. nih.gov For instance, the presence of the isopropyl group at the 2-position and the phenyl group at the 5-position of the thiazole ring influences the steric and electronic environment around the coordinating atoms, which in turn dictates the stability and reactivity of the resulting metal complexes.

Synthesis and Characterization of Thiazole-Metal Coordination Compounds

The synthesis of thiazole-metal coordination compounds typically involves the reaction of a thiazole-containing ligand with a suitable metal salt in an appropriate solvent. nih.govijper.org While specific synthetic protocols for this compound complexes are not extensively detailed in the available literature, general methods for the synthesis of similar thiazole-based metal complexes can be considered. These often involve the direct reaction of the ligand with a metal halide or perchlorate (B79767) salt in a solvent such as ethanol (B145695) or acetonitrile. nih.govrsc.org The stoichiometry of the reactants and the reaction conditions, including temperature and reaction time, are crucial parameters that determine the structure and composition of the final complex. nih.govijper.org

The characterization of these newly synthesized coordination compounds is essential to determine their structure, composition, and purity. A combination of spectroscopic and analytical techniques is typically employed. Infrared (IR) spectroscopy is used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and C-S bonds within the thiazole ring. nih.govijper.org Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the structure of the ligand and can indicate changes in the chemical environment upon complexation.

| Complex Type | Metal Ion | Ligand | General Synthetic Approach | Key Characterization Techniques |

| Thiazole-Schiff Base Complexes | Co(II), Ni(II), Cu(II), Zn(II) | Schiff bases derived from 2-amino-4-substituted phenylthiazole | Refluxing an ethanolic solution of the ligand with the corresponding metal chloride. nih.gov | IR, UV-Vis, Magnetic Susceptibility |

| Phenylthiazole Schiff Base Complexes | Cu(II), Co(II), Ni(II), Cd(II), Zn(II) | 3-((4-phenylthiazol-2-ylimino) methyl)-2-hydroxybenzoic acid | Reaction of the thiazole ligand with metal chloride in a 1:1 molar ratio in ethanol. ijper.org | Elemental Analysis, IR, 1H NMR, ESI-Mass, TGA/TDA |

| Thiazole Salt Complexes | Co(II), Ni(II), Cu(II), Zn(II), Pd(II) | Thiazole | Direct reaction of thiazole with various metal salts. rsc.org | Magnetic and Spectroscopic Techniques |

Electrochemical and Spectroelectrochemical Characterization of Thiazole-Metal Complexes

The electrochemical behavior of thiazole-metal complexes is of significant interest as it provides information on their redox properties and potential applications in areas such as catalysis, sensing, and molecular electronics. Cyclic voltammetry (CV) is a widely used technique to investigate the redox behavior of these complexes. orientjchem.orgelectrochemsci.org CV measurements can reveal the formal reduction potentials, the number of electrons transferred in a redox process, and the stability of the different oxidation states of the metal complex. electrochemsci.org

For instance, studies on transition metal complexes with thiazole-derived Schiff base ligands have shown quasi-reversible, one-electron transfer processes, indicating the stability of the redox species. orientjchem.orgelectrochemsci.org The redox potentials can be influenced by the nature of the metal ion, the substituents on the thiazole ligand, and the coordination environment.

Spectroelectrochemistry is a powerful technique that combines electrochemical and spectroscopic measurements to study the electronic structure of redox-active species. semanticscholar.org By monitoring the changes in the UV-Vis-NIR or EPR spectra as a function of the applied potential, it is possible to identify the species generated at different oxidation states and to study the kinetics of electron transfer. semanticscholar.org For example, in a study of a Ru(II) complex with a thiazolo[5,4-d]thiazole (B1587360) triarylamine ligand, spectroelectrochemical experiments were used to characterize the properties of each redox state, demonstrating the accessibility of different electronic states. semanticscholar.org The combination of the electron-donating and electron-accepting moieties within the ligand system resulted in a versatile donor-acceptor system. semanticscholar.org

Corrosion Inhibition Studies

Theoretical and Experimental Investigation of Thiazole Derivatives as Corrosion Inhibitors

Thiazole derivatives have emerged as a promising class of corrosion inhibitors for various metals and alloys in acidic media. researchgate.netscispace.comrajpub.com Their effectiveness is attributed to the presence of heteroatoms (nitrogen and sulfur) and the aromatic ring, which can interact with the metal surface and form a protective film. researchgate.net This protective layer acts as a barrier, hindering the corrosive attack of the aggressive environment. scispace.com

Experimental investigations, such as weight loss measurements and electrochemical techniques (potentiodynamic polarization and electrochemical impedance spectroscopy), have been widely used to evaluate the inhibition efficiency of thiazole derivatives. researchgate.netrajpub.com Studies on 4-phenylthiazole (B157171) derivatives have shown that their inhibition efficiency increases with increasing concentration. researchgate.net Potentiodynamic polarization studies have indicated that these compounds can act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. researchgate.net

Theoretical calculations, particularly density functional theory (DFT), have been employed to correlate the molecular structure of thiazole inhibitors with their inhibition efficiency. nih.gov Quantum chemical parameters such as the energy of the highest occupied molecular orbital (E HOMO ), the energy of the lowest unoccupied molecular orbital (E LUMO ), the energy gap (ΔE), and the dipole moment (μ) are calculated to provide insights into the adsorption mechanism. nih.gov A higher E HOMO value is associated with a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency. nih.gov Conversely, a lower E LUMO value indicates a greater ability of the molecule to accept electrons from the metal surface. nih.gov

| Inhibitor | Metal/Alloy | Corrosive Medium | Inhibition Efficiency (%) | Technique |

| 4-phenylthiazole derivatives | 304L Stainless Steel | 3.0 M HCl | Increases with concentration researchgate.net | Weight Loss, Galvanostatic Polarization |

| Phenyl phthalimide (B116566) derivatives | Carbon Steel | Sulfuric Acid | Up to 92.36% (with OCH3 substituent) nih.gov | Weight Loss, Polarization |

| New Azo Compounds from Thiazole Derivatives | Carbon Steel Alloy | Dilute Hydrochloric Acid | Increases with concentration | Weight Loss |

Molecular Recognition and Interaction Studies

Computational Modeling of Molecular Interactions (e.g., Molecular Docking with Biological Macromolecules)

Computational modeling, particularly molecular docking, has become an indispensable tool for studying the interactions between small molecules, such as this compound derivatives, and biological macromolecules like proteins and DNA. nih.govnih.govdergipark.org.tr This technique predicts the preferred binding orientation and affinity of a ligand to a receptor, providing valuable insights into the molecular basis of their interaction. dergipark.org.tr

In the context of drug discovery and design, molecular docking is used to screen virtual libraries of compounds and to identify potential lead candidates that can modulate the activity of a specific biological target. nih.gov For example, benzothiazole (B30560) derivatives have been investigated as potential antimicrobial agents targeting the dihydropteroate (B1496061) synthase (DHPS) enzyme. nih.govnih.gov Molecular docking studies have helped to elucidate the binding modes of these compounds within the active site of the enzyme, revealing key interactions with amino acid residues. nih.govnih.gov

The binding affinity, often expressed as a binding energy (in kcal/mol), is a quantitative measure of the strength of the interaction between the ligand and the receptor. dergipark.org.tr A more negative binding energy generally indicates a more favorable interaction. The analysis of the docked poses can also reveal the types of intermolecular interactions involved, such as hydrogen bonds, hydrophobic interactions, and arene-H interactions, which are crucial for the stability of the ligand-receptor complex. nih.gov

| Ligand | Biological Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| Benzothiazole derivative 16a | DHPS Enzyme | -5.2350 | Lys220, Arg234, Gly188 nih.gov |

| Benzothiazole derivative 16b | DHPS Enzyme | -5.4236 | Lys220, Phe189, Arg234, Gly188 nih.gov |

| Benzothiazole derivative 16c | DHPS Enzyme | -5.4405 | Lys220, Phe189, Arg234, Gly188 nih.gov |

| N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide | α5β1 integrin | -7.7 | Not specified dergipark.org.tr |

| N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide | DNA | -7.4 | Not specified dergipark.org.tr |

Investigation of Binding Mechanisms and Affinity via Spectroscopic and Computational Methods (e.g., Interaction with Bovine Serum Albumin)

The interaction of thiazole derivatives with serum albumins, such as Bovine Serum Albumin (BSA), is a critical area of study for understanding their pharmacokinetic profiles. BSA is frequently used as a model protein due to its structural homology with Human Serum Albumin (HSA), low cost, and ready availability. researchgate.netresearchgate.net The binding of a compound like this compound to BSA can be thoroughly investigated using a combination of spectroscopic and computational techniques to elucidate the binding mechanisms, affinity, and the forces governing the interaction. mdpi.comnih.govmdpi.com

Spectroscopic Methods:

Fluorescence spectroscopy is a primary tool for studying the binding of small molecules to proteins like BSA. mdpi.com BSA has intrinsic fluorescence due to its tryptophan residues (Trp-134 and Trp-212). researchgate.net When a ligand such as a thiazole derivative binds to BSA, it can cause a quenching of this intrinsic fluorescence. mdpi.comresearchgate.net This quenching can occur through two primary mechanisms: dynamic quenching, resulting from collisions between the quencher and the fluorophore, and static quenching, which involves the formation of a non-fluorescent ground-state complex between the ligand and the protein. mdpi.com By analyzing the fluorescence quenching data at different temperatures, the specific mechanism can be determined.

The Stern-Volmer equation is applied to analyze the fluorescence quenching data and calculate the quenching constant. mdpi.com For static quenching, further analysis can determine the binding constant (Kb) and the number of binding sites (n), providing quantitative measures of the binding affinity. nih.gov

UV-visible absorption spectroscopy is another technique used to study these interactions. Changes in the absorption spectrum of BSA upon the addition of the thiazole derivative can indicate the formation of a complex and suggest structural changes in the protein. nih.govnih.gov

Synchronous fluorescence and three-dimensional fluorescence spectroscopy can provide more detailed information about the microenvironment of the tryptophan and tyrosine residues within BSA, revealing conformational changes upon ligand binding. nih.govresearchgate.netnih.gov

Computational Methods: